molecular formula C24H23O3P B014712 Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate CAS No. 13148-05-5

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Cat. No.: B014712
CAS No.: 13148-05-5
M. Wt: 390.4 g/mol
InChI Key: QYXSFVCJCUXGJH-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is an organic compound with the molecular formula C24H23O3P. It is also known by other names such as 3-oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester and 4-(triphenylphosphoranylidene)acetoacetic acid ethyl ester . This compound is notable for its use in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl acetoacetate in the presence of a base such as sodium hydride . The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to yield the desired product.

Chemical Reactions Analysis

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is involved in various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases such as sodium hydride and catalysts like aminocatalysts. The major products formed from these reactions are often complex cyclic structures, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for the formation of a wide variety of complex cyclic compounds through its versatile reactivity in organic synthesis.

Properties

IUPAC Name

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXSFVCJCUXGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370136
Record name Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13148-05-5
Record name Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of {3-(ethoxycarbonyl)-2-oxopropyl}triphenyl phosphonium chloride (21.34 g, 500 mmol) in water (450 mL) was added to a solution of sodium carbonate (3.1 g, 25.0 mmol) in 10 min (Note: A white precipitate was obtained immediately after the addition). This reaction mixture was stirred at room temperature overnight. The precipitate that obtained was filtered off through a sintered funnel. The precipitate was dissolved in dichloromethane (100 mL), dried over sodium sulfate and concentrated to yield a white solid 18.13 g (93%). This material was dried over phosphorus pentoxide overnight. 1H NMR (CDCl3) δ 1.26 (t, 3H), 3.34 (s, 2H), 3.76-3.84 (d, 1H) 4.19 (m, 2H) and 7.48-7.68 (m, 15H, PhH).
Quantity
21.34 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Synthesis routes and methods II

Procedure details

triphenylphosphine (30.0 g, 114.3 mmol) is added, at ambient temperature, to a solution of commercial ethyl 4-chloro-3-oxobutanoate (18.81 g, 114.3 mmol) in 200 mL of anhydrous THF. The reaction medium is taken to reflux for 18 h before being concentrated under vacuum. The oil obtained is taken up in distilled water then washed with ether. The aqueous phase is then basified by a saturated aqueous solution of NaHCO3 (up to pH 8). After extraction with AcOEt, the organic phases are combined, dried over MgSO4, filtered then concentrated under vacuum. Purification is carried out by recrystallization from ether in order to produce, after filtration and drying, compound 5′-2 (14.96 g, 38.0 mmol, 34%) in the form of a slightly yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
18.81 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 5'-2
Quantity
14.96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Reactant of Route 2
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Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Reactant of Route 3
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Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Reactant of Route 4
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Reactant of Route 5
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Reactant of Route 6
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Customer
Q & A

Q1: What are the primary reactions of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate highlighted in these studies?

A1: The research focuses on the compound's reactions with various nucleophiles, leading to the formation of different heterocyclic systems.

  • Reaction with Aryl Azides: This reaction chemoselectively yields substituted pyridazin-3(2H)-ones. [, ].
  • Reaction with 4-Alkylidene-5(4H)-oxazolones: This reaction forms substituted 2H-pyran-2-one derivatives, showcasing its utility in constructing six-membered oxygen-containing heterocycles. [, , ].

Q2: Can you elaborate on the mechanism of these reactions?

A2: While specific mechanistic details are not provided in the abstracts, these reactions likely proceed through a Wittig-like olefination mechanism. The ylide phosphorus atom of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate attacks the electrophilic carbon of the reacting partner (e.g., the carbonyl group of the azide or the exocyclic double bond of the oxazolone). Subsequent cyclization and elimination steps then lead to the final heterocyclic product.

Q3: What is the significance of using Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate in these syntheses?

A3: This reagent offers several advantages:

  • Chemoselectivity: It reacts preferentially with specific functional groups, as evidenced by its chemoselective reaction with aryl azides [, ].

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